2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC3100149
InChI: InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H
SMILES: C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl
Molecular Formula: C20H24Cl2FN3O
Molecular Weight: 412.3 g/mol

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

CAS No.:

Cat. No.: VC3100149

Molecular Formula: C20H24Cl2FN3O

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride -

Molecular Formula C20H24Cl2FN3O
Molecular Weight 412.3 g/mol
IUPAC Name 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Standard InChI InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H
Standard InChI Key JYUWGWCFJMDMND-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride is a synthetic organic compound with considerable importance in pharmaceutical research. The compound is registered with multiple identifiers that facilitate its cataloging and reference in scientific literature and databases.

Identification Parameters

Table 1: Key Identification Parameters

ParameterValue
CAS Number700878-19-9
Alternative CAS1784252-90-9
Molecular FormulaC20H24Cl2FN3O
Molecular Weight412.3285 g/mol
Parent Compound CID9840849
PubChem Compound ID90488908
InChI KeyJYUWGWCFJMDMND-UHFFFAOYSA-N

The compound consists of a benzimidazole core structure with a hydroxyl group at the 5-position, linked via a methylene bridge to a piperidinyl group substituted with a 2-fluorophenylmethyl moiety . It exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications .

Structural Characteristics and Chemical Properties

The structural architecture of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride features several key functional groups that contribute to its pharmacological profile. The benzimidazole scaffold represents a privileged structure in medicinal chemistry, often associated with diverse biological activities.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue
AppearanceWhite to gray solid powder
LogP4.602
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Heavy Atom Count27
Complexity429
Defined Atom Stereocenter Count0

The compound demonstrates moderate lipophilicity with a LogP value of 4.602, suggesting potential for blood-brain barrier permeability while maintaining sufficient aqueous solubility for physiological activity .

Solubility Profile

Table 3: Solubility Data

SolventSolubility
DMSO~12.5 mg/mL (~33.26 mM)
Water<0.1 mg/mL (practically insoluble)
In vivo formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)≥1.25 mg/mL (3.33 mM)
In vivo formulation (10% DMSO + 90% (20% SBE-β-CD in Saline))≥1.25 mg/mL (3.33 mM)

The dihydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in various experimental protocols .

Pharmacological Classification and Activity

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride is classified as an NMDA receptor antagonist, specifically targeting the N-methyl-D-aspartate glutamatergic receptor system.

NMDA Receptor Antagonism

The compound functions as a non-competitive antagonist of NMDA receptors, which are ionotropic glutamate receptors critical for synaptic plasticity and excitatory neurotransmission . As an antagonist, it blocks the activity of NMDA receptors, potentially modulating excitotoxicity and related neuronal processes .

Relation to Similar Compounds

The structural features of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride bear resemblance to other benzimidazole-based NMDA receptor antagonists. A related compound with similar structural elements but different fluorine positioning is 2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol (PubChem CID 10337265) .

Physiological Context: NMDA Receptors

To understand the significance of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride, it is essential to examine the physiological context of NMDA receptors.

Structure and Function of NMDA Receptors

NMDA receptors are heterotetrameric complexes composed of various subunits including GluN1, GluN2A-D, and in some cases, GluN3A/B. Functional receptors typically contain two glycine/D-serine-binding GluN1 subunits and two glutamate-binding GluN2 subunits .

The receptor structure includes:

  • Extracellular amino-terminal domain (ATD)

  • Extracellular ligand-binding domain (LBD)

  • Transmembrane domain (TMD)

  • Intracellular carboxyl-terminal domain (CTD)

Activation requires binding of both glycine (at GluN1) and glutamate (at GluN2) along with membrane depolarization to relieve magnesium blockade .

NMDA Receptors in Neurological Processes

NMDA receptors are implicated in numerous neurological processes and conditions:

  • Synaptic plasticity and learning mechanisms

  • Excitotoxicity associated with stroke and traumatic brain injury

  • Neurodegenerative disorders including Alzheimer's disease

  • Sudden Infant Death Syndrome (SIDS) pathophysiology

  • Body weight regulation and obesity

Recent genome-wide association studies suggest that glutamatergic signaling and NMDA receptor-mediated synaptic plasticity play important roles in body weight homeostasis, indicating potential therapeutic applications beyond traditional neurological indications .

Research Applications

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride has garnered interest for various research applications, primarily centered on its NMDA receptor antagonistic properties.

Neuroscience Research

As an NMDA receptor antagonist, the compound serves as a valuable tool for investigating:

  • Mechanisms of excitotoxicity in neuronal cultures

  • Neuroprotective strategies for stroke and traumatic brain injury models

  • Synaptic plasticity underlying learning and memory processes

  • Glutamatergic signaling pathways in various neurological conditions

ConditionRecommendation
Powder Storage-20°C (3 years stability), 4°C (2 years stability)
In Solution Storage-80°C (6 months stability), -20°C (1 month stability)
Environmental ConditionsSealed and protected environment, avoid moisture exposure
Shipping ConditionRoom temperature (stable for a few days during shipping)

The compound shows good stability as a solid powder but requires protected storage conditions to prevent degradation .

Comparative Analysis with Related Compounds

Understanding the pharmacological profile of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride in relation to other NMDA receptor antagonists provides context for its research applications.

Comparison with Other Benzimidazole Derivatives

Table 5: Comparison with Related Benzimidazole-Based Compounds

CompoundStructure VariationNotable Differences
2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-olFluorine at 4-position of phenyl ringDifferent pharmacokinetic profile, potentially altered receptor specificity
1-Methyl-1H-benzimidazol-5-olSimpler structure with methyl group at N-1 positionUsed in pharmaceutical research for diverse applications beyond NMDA antagonism
3H-benzimidazol-5-olCore structure without substituentsBuilding block for synthesis of more complex benzimidazole derivatives

The position and nature of substituents on the benzimidazole core significantly influence pharmacological properties, including receptor selectivity, binding affinity, and blood-brain barrier penetration .

Comparison with Other NMDA Antagonists

Table 6: Comparison with Different Classes of NMDA Antagonists

Compound ClassRepresentative ExamplesMechanism Differences
Channel BlockersMK-801, Ketamine, MemantineBlock ion channel pore, use-dependent
Competitive AntagonistsD-AP5Compete with glutamate at binding site
Glycine Site AntagonistsL-689560Block co-agonist glycine site
Subunit-Specific ModulatorsIfenprodilSelective for GluN2B-containing receptors

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride shares functional similarities with non-competitive NMDA receptor antagonists while offering potentially distinct pharmacological characteristics due to its unique chemical structure .

Synthesis and Manufacturing Considerations

The synthesis of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride typically involves multi-step organic chemistry procedures.

General Synthetic Approach

The synthesis of benzimidazole derivatives generally follows established methodologies:

  • Condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives

  • Functionalization of the benzimidazole core structure

  • Introduction of the piperidinyl and fluorophenyl moieties

  • Salt formation to produce the dihydrochloride form

The specific synthetic routes may be subject to patent protections and proprietary processes within pharmaceutical research.

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